molecular formula C20H18Cl2N2O4S2 B12549484 N,N'-(2,2-Dichloro-2-phenylethane-1,1-diyl)dibenzenesulfonamide CAS No. 147116-70-9

N,N'-(2,2-Dichloro-2-phenylethane-1,1-diyl)dibenzenesulfonamide

Cat. No.: B12549484
CAS No.: 147116-70-9
M. Wt: 485.4 g/mol
InChI Key: MRFHCKTWSYFALK-UHFFFAOYSA-N
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Description

N,N’-(2,2-Dichloro-2-phenylethane-1,1-diyl)dibenzenesulfonamide is a chemical compound known for its unique structure and properties This compound is characterized by the presence of two benzene sulfonamide groups attached to a central 2,2-dichloro-2-phenylethane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(2,2-Dichloro-2-phenylethane-1,1-diyl)dibenzenesulfonamide typically involves the reaction of 2,2-dichloro-2-phenylethane with benzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to optimize yield and purity. The product is then purified using techniques such as crystallization or chromatography to obtain the final compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N,N’-(2,2-Dichloro-2-phenylethane-1,1-diyl)dibenzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include bases like sodium hydroxide, nucleophiles such as amines, and oxidizing or reducing agents. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from the reactions of N,N’-(2,2-Dichloro-2-phenylethane-1,1-diyl)dibenzenesulfonamide depend on the type of reaction. For example, nucleophilic substitution reactions may yield substituted sulfonamides, while oxidation reactions may produce sulfonic acids .

Scientific Research Applications

N,N’-(2,2-Dichloro-2-phenylethane-1,1-diyl)dibenzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N,N’-(2,2-Dichloro-2-phenylethane-1,1-diyl)dibenzenesulfonamide involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical entities. This interaction can lead to the formation of covalent bonds, altering the function or activity of the target molecules. The pathways involved in these interactions depend on the specific context and application of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and interact with different molecular targets makes it a versatile compound in scientific research .

Properties

CAS No.

147116-70-9

Molecular Formula

C20H18Cl2N2O4S2

Molecular Weight

485.4 g/mol

IUPAC Name

N-[1-(benzenesulfonamido)-2,2-dichloro-2-phenylethyl]benzenesulfonamide

InChI

InChI=1S/C20H18Cl2N2O4S2/c21-20(22,16-10-4-1-5-11-16)19(23-29(25,26)17-12-6-2-7-13-17)24-30(27,28)18-14-8-3-9-15-18/h1-15,19,23-24H

InChI Key

MRFHCKTWSYFALK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(NS(=O)(=O)C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3)(Cl)Cl

Origin of Product

United States

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